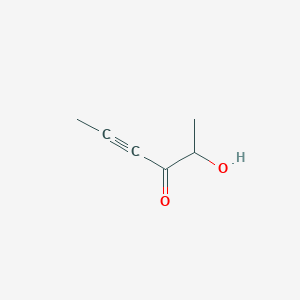
2-Hydroxyhex-4-YN-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyhex-4-YN-3-one is an organic compound with the molecular formula C6H8O2 It is characterized by the presence of a hydroxyl group (-OH) and a triple bond within its carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyhex-4-YN-3-one can be achieved through several methods. One common approach involves the reaction of hex-4-yn-3-one with a hydroxylating agent under controlled conditions. This process typically requires the use of catalysts and specific reaction temperatures to ensure the selective addition of the hydroxyl group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyhex-4-YN-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of hex-4-yn-3-one.
Reduction: The triple bond can be reduced to a double or single bond, leading to the formation of hex-4-en-3-one or hexan-3-one, respectively.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the triple bond.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Hex-4-yn-3-one
Reduction: Hex-4-en-3-one, Hexan-3-one
Substitution: Halogenated or alkylated derivatives of this compound
Aplicaciones Científicas De Investigación
2-Hydroxyhex-4-YN-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxyhex-4-YN-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the triple bond play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to the modulation of enzymatic activities and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Hex-4-yn-3-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Hex-4-en-3-one: Contains a double bond instead of a triple bond, resulting in different reactivity and stability.
Hexan-3-one: Saturated compound with no triple or double bonds, leading to different chemical properties.
Uniqueness
2-Hydroxyhex-4-YN-3-one is unique due to the presence of both a hydroxyl group and a triple bond within its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H8O2 |
|---|---|
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
2-hydroxyhex-4-yn-3-one |
InChI |
InChI=1S/C6H8O2/c1-3-4-6(8)5(2)7/h5,7H,1-2H3 |
Clave InChI |
PUHPOBZGGYPVMX-UHFFFAOYSA-N |
SMILES canónico |
CC#CC(=O)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide](/img/structure/B13463975.png)
![2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline](/img/structure/B13463992.png)

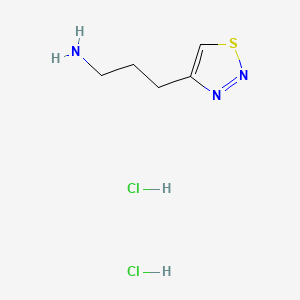
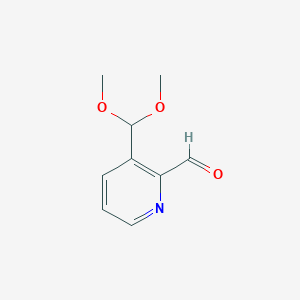
![1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B13464015.png)
![methyl 2,2-difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B13464037.png)
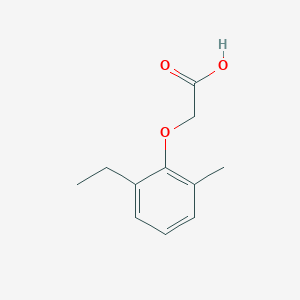
![(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride](/img/structure/B13464046.png)
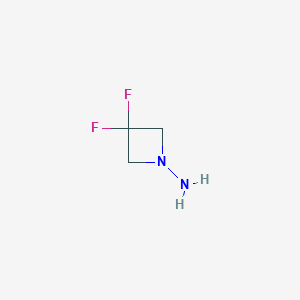
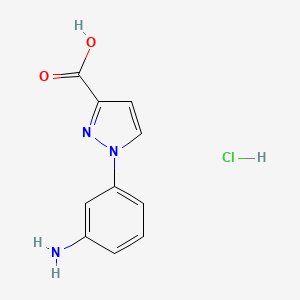
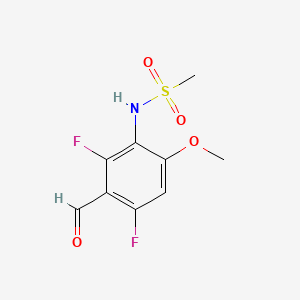
![3-Thia-9-azabicyclo[3.3.1]nonane](/img/structure/B13464070.png)
![2,2-Difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane](/img/structure/B13464071.png)
